molecular formula C11H9NO3 B3059591 7-Methoxyquinoline-2-carboxylic acid CAS No. 852402-71-2

7-Methoxyquinoline-2-carboxylic acid

Cat. No. B3059591
CAS RN: 852402-71-2
M. Wt: 203.19
InChI Key: SSPWZVIBFJTCAD-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-2-carboxylic acid (MQC) is a synthetic organic compound that has been studied extensively for its potential applications in the scientific research field. It is a member of the quinoline family and is often used in research for its unique properties. MQC has been studied for its potential use as an anti-cancer agent, as a tool for studying protein-protein interactions, and for its potential role in the development of novel drugs.

Scientific Research Applications

Natural Occurrence and Isolation

7-Methoxyquinoline-2-carboxylic acid, a derivative of quinoline-2-carboxylic acid, has been identified in natural sources. Starratt and Caveney (1996) isolated a new quinoline-2-carboxylic acid, specifically 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, from Ephedra species. This highlights its presence in natural plant sources and its potential for diverse applications in scientific research (Starratt & Caveney, 1996).

Photocleavage Applications

Papageorgiou and Corrie (2000) explored the photocleavage efficiency of 1-acyl-7-nitroindolines, which are related to quinoline derivatives. They found that methoxy substitution improved photolysis efficiency, suggesting the potential utility of methoxyquinoline derivatives in photolabile applications (Papageorgiou & Corrie, 2000).

Potential Physiological Role

Nakagawa et al. (1996) synthesized several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and discovered that derivatives, including the 7-hydroxy-6-methoxy derivative, were found as endogenous compounds in untreated rat brain. This indicates a potential physiological role for these compounds (Nakagawa et al., 1996).

Role in Receptor Activity

Raitio et al. (2006) focused on the CB2 selective cannabinoid receptor inverse agonist, where a derivative of 7-methoxyquinoline-2-carboxylic acid was used as a lead compound. This study demonstrates its role in modifying receptor activity, especially in the context of cannabinoid receptors (Raitio et al., 2006).

Antibacterial Activity

Odagiri et al. (2013, 2018) synthesized novel quinoline derivatives, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, showing potent antibacterial activity against respiratory pathogens. This suggests the potential of 7-methoxyquinoline derivatives in developing new antibacterial agents (Odagiri et al., 2013)(Odagiri et al., 2018).

properties

IUPAC Name

7-methoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPWZVIBFJTCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652249
Record name 7-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinoline-2-carboxylic acid

CAS RN

852402-71-2
Record name 7-Methoxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852402-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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